molecular formula C20H20CeF12O8 B3147940 Cerium (III) trifluoroacetylacetonate hydrate CAS No. 63356-25-2

Cerium (III) trifluoroacetylacetonate hydrate

Cat. No.: B3147940
CAS No.: 63356-25-2
M. Wt: 756.5 g/mol
InChI Key: VZFYSMJNBUMKKH-SFFXPQKJSA-N
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Description

Cerium (III) trifluoroacetylacetonate hydrate is an organometallic compound with the molecular formula Ce(CF3COCHCOCH3)3•xH2O. It is a yellow crystalline substance that is insoluble in water . This compound is part of the broader class of metal acetylacetonates, which are widely used in various scientific and industrial applications.

Preparation Methods

Cerium (III) trifluoroacetylacetonate hydrate can be synthesized through several methods. One common synthetic route involves the reaction of cerium nitrate with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone, and the product is isolated by crystallization . Industrial production methods may involve similar reactions but are scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Cerium (III) trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to cerium (IV) trifluoroacetylacetonate under specific conditions.

    Reduction: It can be reduced back to cerium (III) from cerium (IV) using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cerium (III) trifluoroacetylacetonate hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cerium (III) trifluoroacetylacetonate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s unique structure allows it to participate in redox reactions, which are crucial for its antioxidant properties .

Comparison with Similar Compounds

Cerium (III) trifluoroacetylacetonate hydrate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of cerium and trifluoroacetylacetonate ligands, which confer distinct chemical and physical properties.

Properties

IUPAC Name

cerium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5F3O2.Ce/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFYSMJNBUMKKH-SFFXPQKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Ce]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Ce]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20CeF12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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